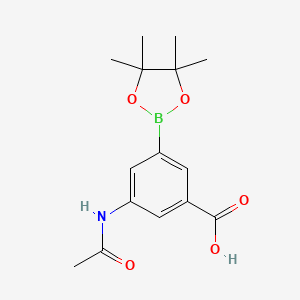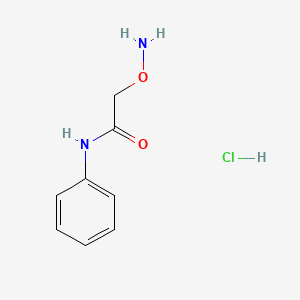![molecular formula C13H19BrCl2N2O B13465721 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride is a chemical compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the reaction of a suitable epoxide with a bromophenyl derivative under acidic conditions.
Attachment of the Piperazine Group: The oxetane intermediate is then reacted with piperazine in the presence of a suitable base to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the original compound with different functional groups.
Scientific Research Applications
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 1-(Oxetan-3-yl)piperazine
- [3-(4-Bromophenyl)oxetan-3-yl]methanol
Uniqueness
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride is unique due to the combination of the bromophenyl, oxetane, and piperazine groups in a single molecule. This unique structure imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C13H19BrCl2N2O |
|---|---|
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17BrN2O.2ClH/c14-12-3-1-11(2-4-12)13(9-17-10-13)16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
InChI Key |
NCXPFVPNJZUEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2(COC2)C3=CC=C(C=C3)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
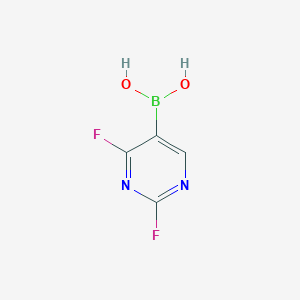


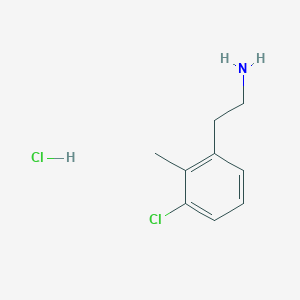
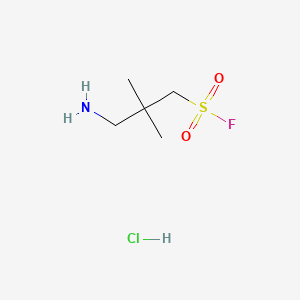
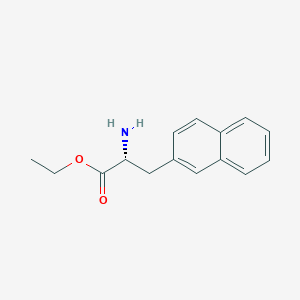
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
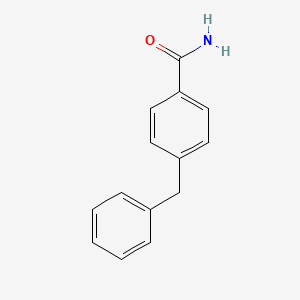
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)

